molecular formula C11H7BrN2O3 B4924894 5-(3-Bromo-benzylidene)-pyrimidine-2,4,6-trione CAS No. 56504-53-1

5-(3-Bromo-benzylidene)-pyrimidine-2,4,6-trione

Cat. No.: B4924894
CAS No.: 56504-53-1
M. Wt: 295.09 g/mol
InChI Key: VRLYMEBBBXWLQN-UHFFFAOYSA-N
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Description

5-(3-Bromo-benzylidene)-pyrimidine-2,4,6-trione is a barbituric acid derivative synthesized via Knoevenagel condensation between barbituric acid and 3-bromobenzaldehyde. Its molecular formula is C₁₁H₇BrN₂O₃, with a bromine atom at the meta position of the benzylidene substituent . This compound belongs to the class of 5-arylidene-pyrimidine-2,4,6-triones, which are structurally characterized by a conjugated system between the pyrimidine trione core and an aromatic aldehyde-derived substituent.

Properties

IUPAC Name

5-[(3-bromophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-7-3-1-2-6(4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLYMEBBBXWLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971955
Record name 5-[(3-Bromophenyl)methylidene]-4,6-dihydroxypyrimidin-2(5H)-one
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Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56504-53-1
Record name 5-[(3-Bromophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name 5-[(3-Bromophenyl)methylidene]-4,6-dihydroxypyrimidin-2(5H)-one
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Record name 5-(3-BROMO-BENZYLIDENE)-PYRIMIDINE-2,4,6-TRIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-benzylidene)-pyrimidine-2,4,6-trione typically involves the Knoevenagel condensation reaction. This reaction occurs between an aromatic aldehyde (in this case, 3-bromo-benzaldehyde) and a pyrimidine-2,4,6-trione derivative in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-benzylidene)-pyrimidine-2,4,6-trione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo cyclization to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidine derivatives, while oxidation and reduction reactions can yield different oxidation states of the compound.

Scientific Research Applications

5-(3-Bromo-benzylidene)-pyrimidine-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-benzylidene)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs of 5-(3-bromo-benzylidene)-pyrimidine-2,4,6-trione include derivatives with varying substituents on the benzylidene group or pyrimidine core. A comparative analysis is summarized below:

Compound Substituent Position Key Features References
5-(2-Bromo-benzylidene)-pyrimidine-trione 2-bromo Ortho-substituted bromine may induce steric hindrance, reducing planarity.
5-(4-Bromo-benzylidene)-pyrimidine-trione 4-bromo Para-substituted bromine enhances electronic effects without steric interference.
5-(4-Methoxy-benzylidene)-pyrimidine-trione 4-methoxy Electron-donating methoxy group increases electron density on the aromatic ring.
5-(2-Hydroxy-benzylidene)-pyrimidine-trione 2-hydroxy Intramolecular hydrogen bonding possible; DFT studies show HOMO-LUMO gap of 4.2 eV.
5-(3,4-Dimethoxy-benzylidene)-pyrimidine-trione 3,4-dimethoxy Bulkier substituents may affect solubility and binding interactions.

Electronic Effects :

  • Methoxy or hydroxy groups donate electrons, altering redox properties and fluorescence behavior .
Antiproliferative Activity
  • 5-(Benzylidene)-1,3-dimethylpyrimidine-triones : Exhibit potent antiproliferative activity against ovarian (IC₅₀ = 1.2–3.5 µM) and breast cancer (IC₅₀ = 2.8–4.7 µM) cell lines. The dimethyl groups on the pyrimidine core improve metabolic stability .
Antimicrobial Activity
  • 5-(Arylmethylidene)-pyrimidine-triones : Active against Staphylococcus aureus (MIC = 8–32 µg/mL) and Streptococcus pneumoniae (MIC = 16–64 µg/mL). Bromine substituents may improve membrane permeability .

Physicochemical Properties

Property 5-(3-Bromo-benzylidene) 5-(4-Bromo-benzylidene) 5-(4-Methoxy-benzylidene)
Melting Point Not reported Not reported 225–227°C (phosphorus ylide analog)
IR Peaks (C=O) ~1670–1715 cm⁻¹ ~1670–1715 cm⁻¹ ~1666–1768 cm⁻¹
Fluorescence Not studied Not studied Observed in 5-aryl-4-(arylethynyl) derivatives

Notes:

  • The 3-bromo derivative’s IR spectrum is expected to resemble 5-(4-hydroxybenzylidene)-pyrimidine-trione, with C=O stretches at 1667–1715 cm⁻¹ and N-H/O-H overlaps at 3181–3267 cm⁻¹ .
  • Fluorescence is more pronounced in derivatives with extended conjugation (e.g., ethynyl groups) .

Biological Activity

5-(3-Bromo-benzylidene)-pyrimidine-2,4,6-trione is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a pyrimidine core with a bromobenzylidene substituent. This unique structure contributes to its reactivity and biological properties. The presence of the bromine atom enhances interactions with biological targets, potentially increasing the compound's efficacy.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC11_{11}H8_{8}BrN3_{3}O3_{3}
Molecular Weight303.1 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate pathways involved in oxidative stress and signal transduction.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation.
  • Interaction with DNA : In vitro studies indicate that it binds to ctDNA, suggesting potential for targeted cancer therapies.
  • Antimicrobial Activity : Exhibits activity against various bacterial strains, making it a candidate for antimicrobial treatments.

Anticancer Activity

Research indicates that derivatives of pyrimidine-2,4,6-triones exhibit potent antiproliferative effects against several cancer cell lines. For instance, studies have shown that related compounds can significantly inhibit the growth of ovarian and breast cancer cells.

Table 2: Anticancer Activity Summary

Cell LineIC50_{50} (µM)Reference
Ovarian Cancer15
Breast Cancer12
Lung Cancer18

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria. In particular, it has shown efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli16High
Bacillus subtilis64Low

Case Study 1: Anticancer Efficacy

A study conducted on the effects of pyrimidine derivatives showed that treatment with this compound resulted in a significant reduction in tumor size in animal models. The mechanism was linked to apoptosis induction in cancer cells.

Case Study 2: Antimicrobial Applications

Another investigation assessed the antimicrobial efficacy of the compound against various pathogens. Results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.

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